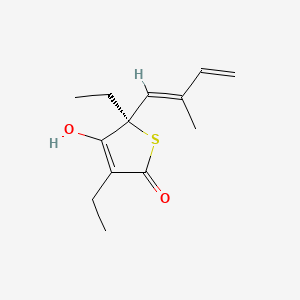
Thiotetromycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiotetromycin is a thiotetronate-containing natural product known for its potent, broad-spectrum antibacterial properties. It targets bacterial fatty acid synthesis, making it a valuable compound in the fight against bacterial infections . This compound is part of a family of compounds that includes thiolactomycin and thiotetroamide, each with unique modifications that influence their bioactivity .
準備方法
Synthetic Routes and Reaction Conditions: Thiotetromycin is synthesized through a complex biosynthetic pathway involving a novel iterative polyketide synthase-nonribosomal peptide synthetase . The synthesis involves several key enzymes, including cytochrome P450, which plays a crucial role in the formation of the thiotetronate ring . The process also requires a sulfur donor, supplied by a cysteine desulfurase and a sulfur transferase .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of actinomycetes, such as Streptomyces olivaceus . The production process can be optimized by transferring the gene cluster responsible for thiotetronate biosynthesis into a suitable host strain, such as Streptomyces avermitilis . This approach allows for the heterologous production of this compound, ensuring a consistent and scalable supply .
化学反応の分析
Types of Reactions: Thiotetromycin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by specific enzymes and reagents, which help modify the compound’s structure and enhance its bioactivity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include cytochrome P450, amidotransferase, and other enzymes involved in fatty acid synthesis . The reactions typically occur under mild conditions, such as room temperature and neutral pH, to preserve the compound’s stability .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with modified alkyl substituents at the C-5 position . These derivatives exhibit different levels of antibacterial activity, with some showing enhanced potency against specific bacterial strains .
科学的研究の応用
Thiotetromycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable template for the development of new antibacterial agents . In biology, it is used to study bacterial fatty acid synthesis and the mechanisms of antibiotic resistance . In medicine, this compound and its derivatives are investigated for their potential to treat bacterial infections, including those caused by antibiotic-resistant strains . In industry, this compound is used in the development of new antibiotics and other therapeutic agents .
作用機序
Thiotetromycin exerts its antibacterial effects by selectively inhibiting bacterial fatty acid biosynthesis . It targets the β-ketoacyl-acyl carrier protein synthases (KASI/II), which are essential for the elongation of fatty acid chains in bacteria . By inhibiting these enzymes, this compound disrupts the production of fatty acids, leading to the death of bacterial cells . The compound’s mechanism of action involves the formation of a thiotetronate ring, which is crucial for its inhibitory activity .
類似化合物との比較
Thiotetromycin is part of a family of thiotetronate-containing natural products, which includes thiolactomycin and thiotetroamide . These compounds share a common mechanism of action but differ in their chemical structures and bioactivity profiles . This compound is unique due to its specific modifications at the C-5 position, which result in distinct antibacterial properties . Compared to thiolactomycin and thiotetroamide, this compound exhibits a broader spectrum of activity and higher potency against certain bacterial strains .
List of Similar Compounds:- Thiolactomycin
- Thiotetroamide
- This compound B
特性
CAS番号 |
85263-97-4 |
|---|---|
分子式 |
C13H18O2S |
分子量 |
238.35 g/mol |
IUPAC名 |
(5R)-3,5-diethyl-4-hydroxy-5-[(1E)-2-methylbuta-1,3-dienyl]thiophen-2-one |
InChI |
InChI=1S/C13H18O2S/c1-5-9(4)8-13(7-3)11(14)10(6-2)12(15)16-13/h5,8,14H,1,6-7H2,2-4H3/b9-8+/t13-/m1/s1 |
InChIキー |
GUYLXXKTXNVUKW-MMQHEFTJSA-N |
異性体SMILES |
CCC1=C([C@@](SC1=O)(CC)/C=C(\C)/C=C)O |
正規SMILES |
CCC1=C(C(SC1=O)(CC)C=C(C)C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione](/img/structure/B14412910.png)
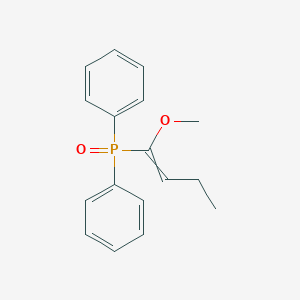
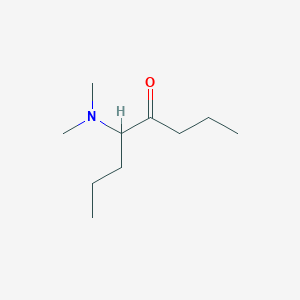
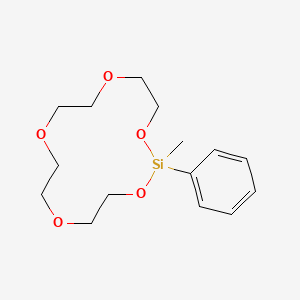
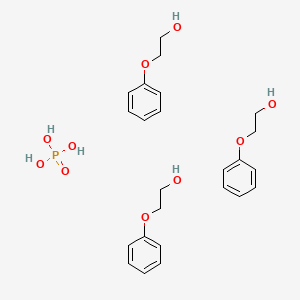
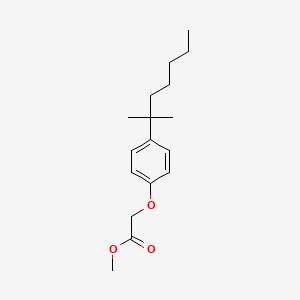
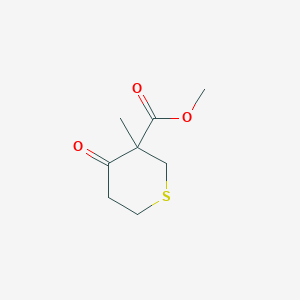
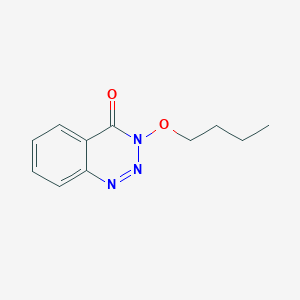
![({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene](/img/structure/B14412944.png)
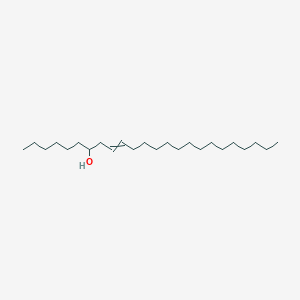
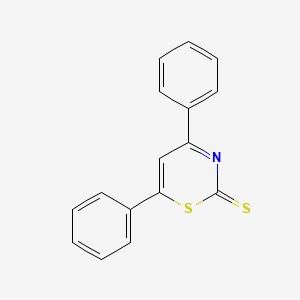
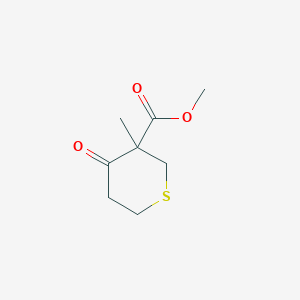
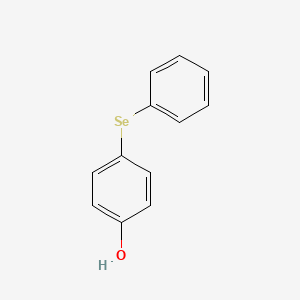
silane](/img/structure/B14413000.png)
